molecular formula C20H19IN2O4S B15148530 Agn-PC-0jzha3 CAS No. 5530-90-5

Agn-PC-0jzha3

Cat. No.: B15148530
CAS No.: 5530-90-5
M. Wt: 510.3 g/mol
InChI Key: NUFZTYSZLAXKIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jzha3 involves the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions include the use of aqueous ammonia as a pH adjustor and polyvinyl pyrrolidone as a dispersant . The concentration of polyvinyl pyrrolidone, reaction temperature, and pH of the reaction solution significantly influence the size and uniformity of the nanoparticles produced .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reduction methods. These methods are optimized to ensure uniform particle size and stability, which are crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jzha3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, aqueous ammonia, and polyvinyl pyrrolidone . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include uniform silver nanoparticles, which have various applications in scientific research and industry .

Comparison with Similar Compounds

Agn-PC-0jzha3 is compared with other nitrogen-rich silver compounds, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN8 . These compounds share similar high-energy density properties but differ in their structural stability and electronic properties. This compound is unique due to its specific molecular structure and the conditions required for its synthesis .

List of Similar Compounds

  • P4/mmm-AgN2
  • P1-AgN7
  • P-1-AgN8
  • P-1-AgN4
  • P-1-AgN8

Properties

CAS No.

5530-90-5

Molecular Formula

C20H19IN2O4S

Molecular Weight

510.3 g/mol

IUPAC Name

5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19IN2O4S/c1-4-27-17-11-12(9-15(21)18(17)26-3)10-16-19(24)23(20(28)22-16)13-5-7-14(25-2)8-6-13/h5-11H,4H2,1-3H3,(H,22,28)

InChI Key

NUFZTYSZLAXKIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)I)OC

Origin of Product

United States

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